molecular formula C6H7BrN2O B14848648 4-(Aminomethyl)-6-bromopyridin-2-OL

4-(Aminomethyl)-6-bromopyridin-2-OL

Cat. No.: B14848648
M. Wt: 203.04 g/mol
InChI Key: HLMVBOQXOQCGFJ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-6-bromopyridin-2-OL is a pyridine derivative featuring a hydroxyl (-OH) group at position 2, an aminomethyl (-CH₂NH₂) group at position 4, and a bromine atom at position 6 (Figure 1). This compound’s structure combines electron-withdrawing (bromine) and electron-donating (hydroxyl, aminomethyl) groups, creating unique electronic and steric properties. However, specific applications of this compound require further exploration.

Properties

Molecular Formula

C6H7BrN2O

Molecular Weight

203.04 g/mol

IUPAC Name

4-(aminomethyl)-6-bromo-1H-pyridin-2-one

InChI

InChI=1S/C6H7BrN2O/c7-5-1-4(3-8)2-6(10)9-5/h1-2H,3,8H2,(H,9,10)

InChI Key

HLMVBOQXOQCGFJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)Br)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-6-bromopyridin-2-OL can be achieved through several synthetic routes. One common method involves the bromination of 2-hydroxypyridine, followed by the introduction of the aminomethyl group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a suitable solvent, such as acetic acid or dichloromethane. The aminomethyl group can be introduced through a nucleophilic substitution reaction using formaldehyde and ammonia or an amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functional group transformations. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. Catalysts and advanced purification techniques, such as recrystallization or chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-6-bromopyridin-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 4-(Aminomethyl)-6-bromopyridin-2-one.

    Reduction: Formation of 4-(Aminomethyl)-pyridin-2-OL.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Aminomethyl)-6-bromopyridin-2-OL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6-bromopyridin-2-OL involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The hydroxyl group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Positioning and Functional Group Variations

The biological and physicochemical properties of pyridine derivatives are highly sensitive to substituent positions and functional group types. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent Positions Functional Groups Key Properties/Effects References
4-(Aminomethyl)-6-bromopyridin-2-OL 2-OH, 4-CH₂NH₂, 6-Br Hydroxyl, aminomethyl, bromine High polarity, potential H-bonding -
4-(Aminomethyl)pyridine 4-CH₂NH₂ Aminomethyl Potentiates IBa currents in neurons
3-Amino-5-bromopyridin-4-ol 3-NH₂, 4-OH, 5-Br Amino, hydroxyl, bromine Altered electronic configuration
4-Amino-2-methylpyridine 4-NH₂, 2-CH₃ Amino, methyl Reduced IBa potentiation vs. 4-AP
4-Di(methylamino)pyridine 4-N(CH₃)₂ Dimethylamino Enhanced IBa potentiation

Electronic and Steric Effects

  • Hydroxyl Group: The 2-OH group in this compound introduces acidity (pKa ~8–10) and hydrogen-bonding capacity, distinguishing it from non-hydroxylated analogs like 4-(aminomethyl)pyridine.
  • Bromine at Position 6: The electron-withdrawing bromine atom may stabilize negative charge distribution, contrasting with methyl or amino groups in other analogs.
  • Aminomethyl vs.

Positional Isomerism: Case Study of 3-Amino-5-bromopyridin-4-ol

This positional isomer () shifts substituents to positions 3 (NH₂), 4 (OH), and 5 (Br), resulting in:

  • Reduced Planarity: The hydroxyl and amino groups at adjacent positions may induce intramolecular hydrogen bonding, altering solubility and reactivity compared to the target compound .
  • Electronic Effects: Bromine at position 5 (vs.

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